![molecular formula C17H21N5 B280326 2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B280326.png)
2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused to a cycloheptapyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehyde, and malononitrile in water at ambient temperature can be used to synthesize similar compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The exact industrial methods may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole and cycloheptapyridine derivatives, such as:
Eigenschaften
Molekularformel |
C17H21N5 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H21N5/c1-3-22-10-14(11(2)21-22)16-12-7-5-4-6-8-15(12)20-17(19)13(16)9-18/h10H,3-8H2,1-2H3,(H2,19,20) |
InChI-Schlüssel |
SNRKKASWOFPGEZ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2=C(C(=NC3=C2CCCCC3)N)C#N |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C2=C(C(=NC3=C2CCCCC3)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B280246.png)
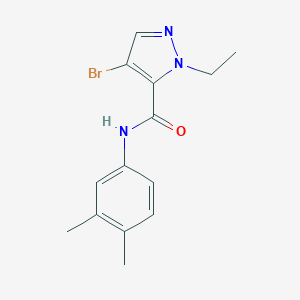

![4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B280250.png)
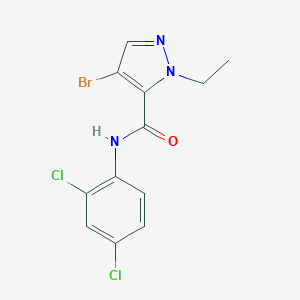
![4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE](/img/structure/B280252.png)
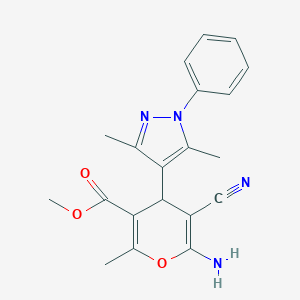
![N'-(4-METHYLPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B280256.png)
![N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide](/img/structure/B280262.png)
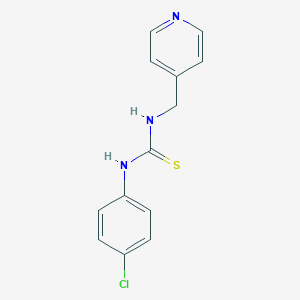

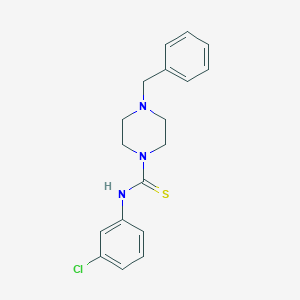
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280268.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280270.png)
